

# The Diazepine Nucleus: A Versatile Synthon in Modern Organic Chemistry

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## Compound of Interest

Compound Name: **Diazepine**

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The seven-membered nitrogen-containing heterocyclic system of **diazepines** has emerged as a privileged scaffold in medicinal chemistry and a versatile building block, or synthon, in organic synthesis. Their unique conformational flexibility and diverse substitution patterns allow for the construction of complex molecular architectures with a wide range of biological activities. This document provides detailed application notes and protocols for the utilization of **diazepines** as synthons, focusing on multicomponent reactions, cycloaddition strategies, and asymmetric synthesis.

## Application Notes

### Multicomponent Reactions (MCRs) for the Assembly of Diazepine Scaffolds

Multicomponent reactions offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials.<sup>[1][2]</sup> The Ugi and Ugi-type reactions, in particular, have been successfully employed to generate diverse 1,4-benzodiazepine libraries.<sup>[2]</sup>

A common strategy involves the Ugi four-component reaction (Ugi-4CR) followed by a deprotection and subsequent intramolecular cyclization (UDC strategy).<sup>[2]</sup> This approach allows for the introduction of multiple points of diversity in the final benzodiazepine product. For instance, the reaction of an aminophenylketone, an isocyanide, an aldehyde, and an N-

Boc-protected amino acid can furnish a linear precursor that, upon deprotection of the amine and subsequent cyclization, yields the desired 1,4-benzodiazepine.<sup>[2]</sup> Microwave-assisted conditions can significantly reduce reaction times for the initial Ugi reaction.<sup>[2]</sup>

## Diazepines as Synthons in Cycloaddition Reactions

The unsaturated nature of certain **diazepine** derivatives makes them suitable partners in various cycloaddition reactions, enabling the construction of fused polycyclic systems.

- a) [2+2] Cycloaddition: 1,2-**Diazepines** can react with in situ generated ketenes in a Staudinger-type [2+2] cycloaddition to afford novel  $\beta$ -lactams fused to the seven-membered ring.<sup>[3]</sup> This reaction proceeds under photochemical irradiation to generate the ketene from an  $\alpha$ -diazoketone via a Wolff rearrangement.<sup>[3]</sup> The diastereoselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the ketene and the **diazepine**.<sup>[3]</sup>
- b) 1,3-Dipolar Cycloaddition: 1,5-Benzodiazepine derivatives can undergo 1,3-dipolar cycloaddition reactions with nitrilimines to produce triazolo-benzodiazepines.<sup>[4]</sup> The reaction proceeds with complete chemo- and regioselectivity.<sup>[4]</sup> Similarly, 1,4-**diazepine** derivatives have been shown to react with nitrile oxides across the imine functionality.<sup>[5]</sup>

## Asymmetric Synthesis Utilizing Chiral Diazepine Synthons and Catalysts

The development of enantiomerically pure **diazepine**-containing compounds is of great interest due to the stereospecific nature of many biological targets. Asymmetric synthesis can be achieved either by using chiral **diazepine** building blocks or by employing chiral catalysts.

A "memory of chirality" strategy has been successfully applied to the enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-ones.<sup>[6]</sup> In this approach, a chiral center at the C-3 position of the benzodiazepine ring, derived from a chiral amino acid, directs the stereoselective alkylation of the corresponding enolate, even though the original stereocenter is temporarily destroyed during enolate formation.<sup>[6]</sup>

Furthermore, copper-catalyzed asymmetric intramolecular reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines provides a powerful method for the synthesis of dibenzo[b,d]azepines

containing both central and axial chirality with high diastereo- and enantioselectivity.[\[7\]](#)

## Experimental Protocols

### Protocol 1: Multicomponent Synthesis of 1,4-Benzodiazepines via Ugi-Deprotection-Cyclization (UDC)

This protocol is adapted from a general procedure for the synthesis of diverse 1,4-benzodiazepine scaffolds.[\[2\]](#)

#### Step 1: Ugi Four-Component Reaction

- To a solution of the aminophenylketone (1.0 equiv.) in methanol (0.5 M), add the isocyanide (1.0 equiv.), the aldehyde (1.0 equiv.), and the N-Boc-amino acid (1.0 equiv.).
- Stir the reaction mixture at room temperature for 48 hours or heat under microwave irradiation at 100 °C for 30 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.

#### Step 2: Deprotection and Intramolecular Cyclization

- Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
- Stir the solution at 40 °C overnight.
- Monitor the cyclization by TLC or LC-MS.
- Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-benzodiazepine.

## Protocol 2: Synthesis of 1,2-Diazepine-fused $\beta$ -Lactams via [2+2] Cycloaddition

This protocol is based on the Staudinger-type cycloaddition of ketenes with 1,2-diazepines.[\[3\]](#)

- In a quartz reaction vessel, dissolve the  $\alpha$ -diazoketone (1.2 equiv.) and the 1,2-diazepine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
- Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature to facilitate the Wolff rearrangement and generate the ketene in situ.
- The ketene will undergo a [2+2] cycloaddition with the imine of the 1,2-diazepine.
- Monitor the reaction progress by TLC or NMR spectroscopy.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,2-diazepine-fused  $\beta$ -lactam.

## Protocol 3: Asymmetric Synthesis of Dibenzo[b,d]azepines via Cu-Catalyzed Reductive Cyclization

This protocol is adapted from a method for the enantioselective synthesis of dibenzo[b,d]azepines.[\[7\]](#)

- In a glovebox, to an oven-dried vial, add Cul (5 mol%), the chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 6 mol%), and anhydrous solvent (e.g., THF).
- Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

- Add the 2'-vinyl-biaryl-2-imine substrate (1.0 equiv.).
- Add the silane reducing agent (e.g., (EtO)<sub>2</sub>MeSiH, 2.0 equiv.).
- Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 36 hours).
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction by adding a saturated aqueous solution of NH<sub>4</sub>Cl.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched dibenzo[b,d]azepine.
- Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

## Quantitative Data

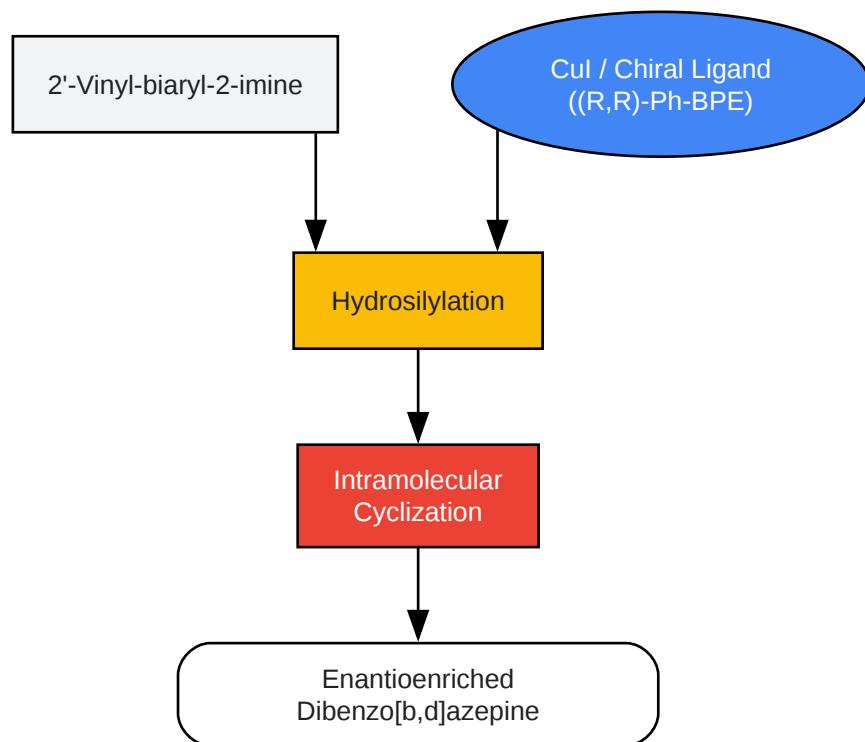
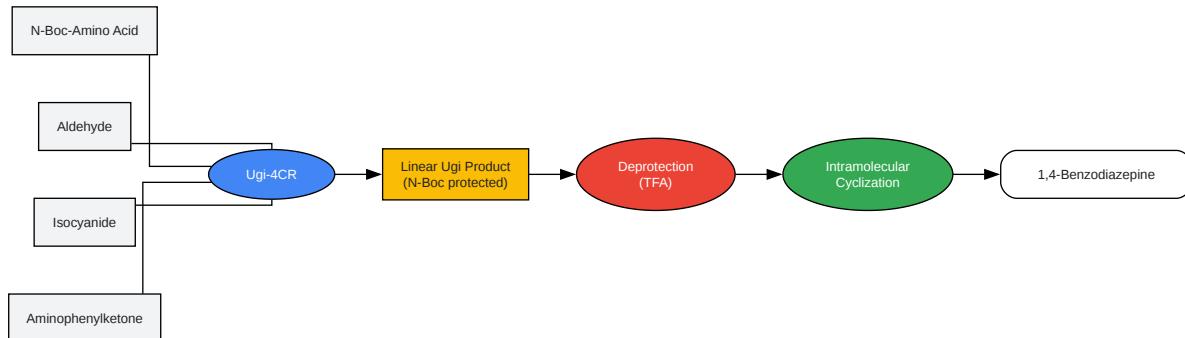
Table 1: Multicomponent Synthesis of 1,4-Benzodiazepines[2]

Entry	Isocyanide	Aldehyde	N-Boc-Amino Acid	Yield (%)
1	Cyclohexyl isocyanide	Benzaldehyde	Boc-Glycine	65
2	tert-Butyl isocyanide	4-Chlorobenzaldehyde	Boc-Glycine	72
3	Cyclohexyl isocyanide	Benzaldehyde	Boc-Alanine	58
4	tert-Butyl isocyanide	4-Chlorobenzaldehyde	Boc-Alanine	69

Table 2: Asymmetric Synthesis of Dibenzo[b,d]azepines[7]

Entry	Substrate	Ligand	Yield (%)	d.r.	ee (%)
1	Imine of 2'- vinylbiphenyl- 2-amine and benzaldehyd e	(R,R)-Ph- BPE	99	>20:1	99
2	Imine of 2'- vinylbiphenyl- 2-amine and 4- methoxybenz aldehyde	(R,R)-Ph- BPE	95	>20:1	98
3	Imine of 2'- vinylbiphenyl- 2-amine and 4- fluorobenzal dehyde	(R,R)-Ph- BPE	92	>20:1	99
4	Imine of 5'- methyl-2'- vinylbiphenyl- 2-amine and benzaldehyd e	(R,R)-Ph- BPE	85	>20:1	96

## Visualizations



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